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(S)-2-(2,2,2-trifluoroethyl)oxirane

Cat. No.: B13522085
M. Wt: 126.08 g/mol
InChI Key: KSAGWVJHDZAMEZ-VKHMYHEASA-N
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Description

Significance of Stereochemistry and Absolute Configuration in Complex Molecule Construction

Stereochemistry, the study of the three-dimensional arrangement of atoms within molecules, is a cornerstone of modern organic chemistry. researchgate.netnih.gov The spatial positioning of atoms and functional groups dictates a molecule's physical, chemical, and biological properties. researchgate.netresearchgate.net In the construction of complex molecules, particularly those with pharmaceutical or biological applications, controlling the stereochemistry is not merely an academic exercise but a critical necessity.

Molecules that are non-superimposable mirror images of each other are known as enantiomers. rsc.org While they share the same chemical formula and connectivity, their interactions with other chiral entities, such as enzymes and receptors in the human body, can be profoundly different. researchgate.netnih.gov The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the importance of absolute configuration. nih.gov Therefore, the ability to synthesize a molecule with a specific, predetermined three-dimensional structure—a process known as asymmetric synthesis—is paramount in drug discovery and development. nih.gov Mastery of stereochemistry allows chemists to design efficient synthetic pathways that avoid the formation of unwanted stereoisomers, leading to safer and more effective products. researchgate.net

Strategic Role of Fluorine in Modulating Reactivity and Conformation in Organic Scaffolds

The introduction of fluorine into organic molecules is a powerful strategy for modulating their properties. nih.gov Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. mdpi.com This unique combination imparts significant changes to a molecule's electronic character, stability, and reactivity. nih.govnih.gov

Oxiranes as Versatile Chiral Building Blocks and Reactive Intermediates

Oxiranes, also known as epoxides, are three-membered cyclic ethers. nih.gov The significant ring strain within this heterocyclic system (approximately 105 kJ/mol) makes them highly reactive intermediates that readily undergo ring-opening reactions with a wide array of nucleophiles. researchgate.netnih.gov This reactivity, combined with the ability to create them in enantiomerically pure forms, makes chiral epoxides exceptionally valuable building blocks in asymmetric synthesis. libretexts.orgbeilstein-journals.org

The ring-opening of an epoxide proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the attacked carbon center. researchgate.netnih.gov In asymmetric epoxides, the site of nucleophilic attack (regioselectivity) can be controlled by the reaction conditions. researchgate.net Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom. nih.gov This predictable and stereospecific reactivity allows for the installation of two adjacent functional groups with defined stereochemistry, providing a powerful method for constructing complex chiral molecules. beilstein-journals.org

Overview of (S)-2-(2,2,2-trifluoroethyl)oxirane in Contemporary Research

This compound is a chiral building block that merges the key features of a reactive epoxide ring with the modulating effects of a trifluoroethyl group. While specific research focused exclusively on this enantiomer is nascent, its structure suggests significant potential as an intermediate in the synthesis of complex fluorinated molecules. Its racemic form, (2,2,2-trifluoroethyl)oxirane, is a known chemical entity. researchgate.netrsc.org

The primary utility of this compound lies in its ring-opening reactions. The presence of the strongly electron-withdrawing trifluoroethyl group is expected to influence the regioselectivity of nucleophilic attack. nih.gov The epoxide ring can be opened by various nucleophiles, leading to the formation of more complex chiral molecules with a fluorinated moiety. researchgate.netnih.gov For example, reaction with amines or thiols would lead to the corresponding anti-2,3-disubstituted products, which are valuable scaffolds in medicinal chemistry. nih.gov

The synthesis of enantiopure this compound would most likely be achieved through the asymmetric epoxidation of its corresponding olefin, 4,4,4-trifluorobut-1-ene. Modern methods for asymmetric epoxidation, such as those employing chiral catalysts, could provide access to this specific enantiomer with high optical purity. nih.govnih.gov Alternatively, kinetic resolution of the racemic epoxide could be employed. The development of efficient synthetic routes to this compound and the exploration of its reactivity are active areas of interest for accessing novel, stereochemically defined fluorinated compounds. rsc.org

Data Tables

Table 1: Physicochemical Properties of (2,2,2-Trifluoroethyl)oxirane Note: The following data pertains to the racemic mixture, CAS 407-12-5.

PropertyValueSource(s)
Molecular Formula C₄H₅F₃O researchgate.netrsc.org
Molecular Weight 126.08 g/mol researchgate.netrsc.org
Appearance Colorless liquid researchgate.net
Boiling Point 47.8 °C at 760 mmHg researchgate.net
Density 1.283 g/cm³ researchgate.net
Refractive Index 1.3267 researchgate.net
CAS Number 407-12-5 researchgate.netresearchgate.netrsc.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5F3O B13522085 (S)-2-(2,2,2-trifluoroethyl)oxirane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5F3O

Molecular Weight

126.08 g/mol

IUPAC Name

(2S)-2-(2,2,2-trifluoroethyl)oxirane

InChI

InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2/t3-/m0/s1

InChI Key

KSAGWVJHDZAMEZ-VKHMYHEASA-N

Isomeric SMILES

C1[C@@H](O1)CC(F)(F)F

Canonical SMILES

C1C(O1)CC(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for S 2 2,2,2 Trifluoroethyl Oxirane

Enantioselective Epoxidation Strategies

The direct enantioselective epoxidation of the corresponding alkene, 3,3,3-trifluoropropene (B1201522), is a primary route to (S)-2-(2,2,2-trifluoroethyl)oxirane. This has been approached through various catalytic systems, including asymmetric epoxidation of the fluorinated alkene, the use of chiral organocatalysts, and transition metal-based catalysts.

Asymmetric Epoxidation of Fluorinated Alkenes

The asymmetric epoxidation of unfunctionalized alkenes is a cornerstone of modern organic synthesis. The Jacobsen-Katsuki epoxidation, which utilizes chiral manganese-salen complexes, is a prominent example of this type of transformation. researchgate.netwikipedia.orgorganic-chemistry.org This method is particularly effective for the enantioselective epoxidation of a wide range of unfunctionalized alkyl- and aryl-substituted alkenes. researchgate.netwikipedia.org The stereoselectivity of the Jacobsen epoxidation is derived from a C₂ symmetric manganese(III) salen-like ligand, which is used in catalytic amounts to transfer an oxygen atom from an oxidant, such as sodium hypochlorite (B82951) (bleach). researchgate.netwikipedia.org The degree of enantioselectivity is influenced by factors such as the alkene's structure, the nature of the axial donor ligand on the manganese complex, and the reaction temperature. researchgate.net While highly effective for many alkenes, the application of Jacobsen-Katsuki epoxidation to electron-deficient alkenes like 3,3,3-trifluoropropene can be challenging, and specific data for this substrate is not widely reported.

Development and Application of Chiral Organocatalysts (e.g., Shi-type catalysts)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals. The Shi epoxidation, which employs a fructose-derived ketone as a catalyst in conjunction with an oxidant like Oxone (potassium peroxymonosulfate), is a leading organocatalytic method for the asymmetric epoxidation of alkenes. nih.govresearchgate.netnih.gov The reaction is believed to proceed through a chiral dioxirane (B86890) intermediate, which is generated in situ from the ketone catalyst and the oxidant. nih.govresearchgate.net This methodology has proven effective for a broad range of alkenes, including trans-disubstituted and trisubstituted olefins, often providing high yields and excellent enantioselectivities. nih.gov The catalyst's design, particularly the rigid structure derived from fructose, allows for effective stereochemical control. researchgate.net While the Shi epoxidation is a versatile method, its application to electron-deficient terminal alkenes like 3,3,3-trifluoropropene can be less efficient, and specific data for this transformation is limited in the literature.

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Fructose-derived ketone / OxoneGeneral trans-alkenesHighHigh nih.gov
Modified Shi CatalystGeneral cis-olefinsGood to ExcellentGood to Excellent organic-chemistry.org

Table 1: Representative Results for Shi-type Epoxidation of Various Alkenes.

Transition Metal-Catalyzed Asymmetric Epoxidation of Trifluoroethyl Substrates

A variety of transition metals have been explored for the asymmetric epoxidation of alkenes. Iron, being abundant, inexpensive, and environmentally benign, has garnered significant attention. Iron-catalyzed asymmetric epoxidation has been successfully applied to various olefins, including electron-deficient systems. nih.govnih.gov For instance, iron(II) complexes with pseudo-C₂-symmetric ligands have been used with peracetic acid as the oxidant to yield α,β-epoxyesters in high enantiomeric purity. nih.gov While these systems show promise, their application to simple fluorinated alkenes like 3,3,3-trifluoropropene is not extensively documented.

Manganese complexes, particularly porphyrin-inspired and salen-based catalysts, are also effective for asymmetric epoxidation. researchgate.netpitt.edumdpi.com These catalysts can achieve high turnovers and enantioselectivities for a range of alkenes. mdpi.com However, specific data for the epoxidation of 3,3,3-trifluoropropene using these manganese catalysts remains scarce in the literature.

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Fe(L*)₂(CH₃CN)(OTf) / Peracetic acidTrisubstituted α,β-unsaturated estersup to 99up to 99 nih.govnih.gov
(salen)Mn(III) complexes / NaOClGeneral unfunctionalized alkenesHigh>90 researchgate.netwikipedia.orgorganic-chemistry.org

Table 2: Representative Results for Transition Metal-Catalyzed Asymmetric Epoxidation.

Biocatalytic Routes to Chiral Fluorinated Epoxides

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions. The synthesis of this compound can be achieved through enzyme-mediated processes, either by direct epoxidation of the alkene or by resolution of a racemic mixture of the corresponding halohydrin.

Enzyme-Mediated Synthesis from Halohydrins or Related Precursors

Halohydrin dehalogenases (HHDHs) are enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form the corresponding epoxides. nih.govresearchgate.net This enzymatic route is particularly useful for the synthesis of chiral epoxides. The process can involve the kinetic resolution of a racemic halohydrin, where one enantiomer is selectively converted to the epoxide, or the direct enantioselective synthesis from a prochiral dihalide. For example, HHDHs have been successfully used in the production of the statin side-chain precursor, ethyl (R)-4-cyano-3-hydroxybutyrate, from a prochiral chloroacetoacetate via an epoxide intermediate. nih.gov Protein engineering has been employed to improve the enantioselectivity of HHDHs for specific substrates. nih.gov While HHDHs have a broad substrate scope, their application to fluorinated halohydrins for the synthesis of this compound is an area of ongoing research, with specific data for the corresponding trifluoromethyl-substituted halohydrin not being widely available. A study on the kinetic resolution of fluorinated styrene (B11656) oxide derivatives using a mutant HheC-W249P showed excellent enantioselectivity (E-values >200), affording enantiopure β-substituted alcohols and epoxides. irb.hr

EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
HheC-W249PRacemic 4-trifluoromethylstyrene oxide(R)-2-azido-1-(4-trifluoromethyl-phenyl)-ethanol3897 irb.hr
HheC-W249PRacemic 4-trifluoromethylstyrene oxide(S)-3-hydroxy-3-(4-trifluoromethylphenyl)-propionitrile3098 irb.hr

Table 3: Biocatalytic Resolution of a Fluorinated Epoxide using Halohydrin Dehalogenase.

Expanding Substrate Scope in Biocatalysis for Fluorinated Compounds

The natural substrate scope of many enzymes is often limited. However, techniques like directed evolution and protein engineering have proven to be powerful tools for expanding the catalytic repertoire of enzymes to accept non-natural substrates, including fluorinated compounds. researchgate.netnih.govcaltech.edu Cytochrome P450 monooxygenases are a versatile class of enzymes capable of catalyzing a wide range of oxidation reactions, including alkene epoxidation. caltech.edu Through directed evolution, the substrate specificity of P450s, such as P450 BM-3, has been successfully altered to hydroxylate small alkanes and epoxidize alkenes like propylene. researchgate.netcaltech.edu These engineered enzymes represent a promising avenue for the direct, enantioselective epoxidation of 3,3,3-trifluoropropene. Similarly, the substrate scope of halohydrin dehalogenases is being expanded through protein engineering to accommodate a wider range of substrates, including those with bulky or electron-withdrawing groups, which is relevant for the synthesis of fluorinated epoxides. nih.govnih.gov While the direct biocatalytic epoxidation of 3,3,3-trifluoropropene to this compound is a highly desirable goal, specific examples with high yields and enantioselectivities are still under development.

Enzyme SystemEngineering StrategyTarget Substrate ClassOutcomeReference
Cytochrome P450 BM-3Directed EvolutionSmall alkanes, alkenes (e.g., propylene)Increased activity and altered selectivity researchgate.netcaltech.edu
Halohydrin DehalogenaseProtein EngineeringProchiral 1,3-dichloropropanolIncreased enantioselectivity for (S)-epichlorohydrin nih.gov

Table 4: Examples of Expanding Substrate Scope in Biocatalysis.

Control of Absolute Configuration and Enantiopurity during Synthesis

Achieving high enantiopurity is critical for the application of chiral molecules in pharmacology and other fields. nih.gov For this compound, controlling the absolute configuration at the chiral centers of the oxirane ring is paramount. This control can be exerted either by using chiral catalysts during the ring-forming step or by starting the synthesis from an enantiomerically pure precursor. nih.govnih.gov

One powerful strategy is the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones. nih.gov This method involves the reaction of a ketone with a sulfur ylide, mediated by a chiral catalyst, to produce a chiral epoxide. For the synthesis of 2,2-disubstituted terminal epoxides, a heterobimetallic lanthanum-lithium-BINOL complex (LLB) has proven effective as a catalyst. nih.gov This approach allows for the creation of the chiral epoxide from an achiral ketone precursor, with the catalyst dictating the absolute configuration of the product. The reaction proceeds smoothly at room temperature and provides high yields and excellent enantioselectivity for a broad range of methyl ketones. nih.gov

Table 2: Asymmetric Epoxidation of Ketones using a Chiral La-Li₃-BINOL Catalyst

Ketone SubstrateCatalyst Loading (mol %)Yield (%)Enantiomeric Excess (ee %)
Acetophenone5>9991
2-Methoxyacetophenone1>9997
2-Chloroacetophenone19796
3-Chloroacetophenone5>9992
1-Acetonaphthone19896

Data sourced from research on catalytic asymmetric Corey-Chaykovsky epoxidation. nih.gov

An alternative, and equally robust, method for ensuring enantiopurity is to begin the synthesis with a starting material that is already enantiomerically pure. nih.gov This is often achieved through the resolution of a racemic mixture. A common technique is the formation of diastereomeric salts by reacting a racemic intermediate (e.g., a racemic amine or alcohol) with a chiral resolving agent, such as (S)-(+)- or (R)-(-)-mandelic acid or their derivatives. nih.gov The resulting diastereomers exhibit different physical properties, such as solubility, allowing them to be separated by crystallization. Once separated, the pure diastereomer can be treated to remove the chiral auxiliary, yielding the desired enantiopure starting material. This enantiopure precursor is then carried through the subsequent reaction sequence to produce the final product, in this case, this compound, with its absolute configuration intact. nih.gov

Chemical Transformations and Reactivity of S 2 2,2,2 Trifluoroethyl Oxirane

Nucleophilic Ring-Opening Reactions

The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, and (S)-2-(2,2,2-trifluoroethyl)oxirane is no exception. nih.govcore.ac.ukresearchgate.net The regioselectivity of this ring-opening is highly dependent on the nature of the nucleophile and the reaction conditions. d-nb.infovu.nllibretexts.org

Regio- and Stereoselectivity of Ring-Opening with Diverse Nucleophiles

The presence of the trifluoroethyl group significantly influences the regioselectivity of the nucleophilic attack. Under basic or neutral conditions, nucleophiles preferentially attack the less sterically hindered carbon of the oxirane ring (C3), following a classic SN2 mechanism. d-nb.infovu.nllibretexts.org This attack occurs from the backside, leading to an inversion of stereochemistry at the reaction center. libretexts.org

Conversely, under acidic conditions, the reaction can proceed through a mechanism with significant SN1 character. libretexts.org Protonation of the epoxide oxygen makes it a better leaving group, and a partial positive charge develops on the more substituted carbon (C2) due to the stabilizing effect of the adjacent oxygen and the electron-withdrawing trifluoroethyl group. This directs the nucleophile to attack the more substituted carbon. libretexts.org

The ring-opening of epoxides with carbon nucleophiles is a powerful method for C-C bond formation. acs.org Organocuprates, such as lithium dimethylcuprate (Me₂CuLi), are effective reagents for the ring-opening of epoxides. In the case of epoxides linked to a secondary alcohol, the regioselectivity can be influenced by the protecting group on the alcohol. researchgate.net

The reaction of this compound with organometallic reagents like Grignard reagents or organolithium compounds, typically in the presence of a copper catalyst, leads to the formation of fluorinated alcohols. The trifluoroethyl group enhances the stability of potential anionic intermediates formed during the reaction. nih.gov

Enolates, being soft carbon nucleophiles, can also be employed for the ring-opening of this oxirane. The reaction is generally carried out under basic conditions, favoring attack at the less substituted carbon atom.

A summary of representative reactions with carbon nucleophiles is presented below:

NucleophileReagent/CatalystMajor ProductRegioselectivity
OrganocuprateMe₂CuLi1,2-diol (from epoxy alcohol)Dependent on protecting group researchgate.net
Grignard ReagentRMgX, Cu(I) catalystFluorinated alcoholAttack at C3
EnolateLDA, Ketone/Esterγ-Hydroxy ketone/esterAttack at C3

The ring-opening of epoxides with heteroatom nucleophiles is a fundamental transformation for the synthesis of β-amino alcohols, β-alkoxy alcohols, and β-hydroxy sulfides. researchgate.netarkat-usa.org

Amines: The reaction of this compound with primary or secondary amines typically proceeds under neat conditions or in a polar solvent to yield the corresponding β-amino alcohols. researchgate.netrsc.org The reaction is highly regioselective, with the amine attacking the less substituted carbon (C3). ppor.az The resulting amino alcohols are valuable intermediates in medicinal chemistry. researchgate.net

Alcohols: In the presence of an acid or base catalyst, alcohols can open the epoxide ring to form β-alkoxy alcohols. youtube.com Under basic conditions, the alkoxide attacks the less hindered C3 position. libretexts.orgyoutube.com Under acidic conditions, the attack occurs at the more substituted C2 position. libretexts.org

Thiols: Thiols are excellent nucleophiles and readily open the epoxide ring, even in the absence of a catalyst, often in water as a solvent. arkat-usa.org The reaction is highly regioselective, affording β-hydroxy sulfides via attack at the C3 position. arkat-usa.org

A summary of representative reactions with heteroatom nucleophiles is presented below:

NucleophileConditionsMajor ProductRegioselectivity
Amine (R₂NH)Neat or polar solvent1-(dialkylamino)-4,4,4-trifluorobutan-2-olC3 attack rsc.orgppor.az
Alcohol (ROH)Basic (NaOR)1-alkoxy-4,4,4-trifluorobutan-2-olC3 attack libretexts.orgyoutube.com
Alcohol (ROH)Acidic (H⁺)2-alkoxy-4,4,4-trifluorobutan-1-olC2 attack libretexts.org
Thiol (RSH)Water1-(alkylthio)-4,4,4-trifluorobutan-2-olC3 attack arkat-usa.org

The ring-opening of epoxides with a fluoride (B91410) ion is a direct method for the synthesis of fluoroalcohols. nih.govcore.ac.uk Various fluoride sources can be employed, including hydrogen fluoride-pyridine (HF-Py), potassium fluoride (KF), and silver(I) fluoride (AgF). core.ac.uknih.gov The regioselectivity of this reaction is highly dependent on the reaction conditions and the substrate. nih.govresearchgate.net

The use of reagents like Deoxofluor and XtalFluor-E has been explored for the fluoride opening of oxiranes, providing a pathway to highly functionalized fluorinated compounds. nih.govcore.ac.uk In some cases, intramolecular cyclization can occur, leading to heterocyclic systems instead of the expected fluoroalcohol. core.ac.uk

The development of enantioselective methods for the fluorination of epoxides using a soluble fluoride source like benzoyl fluoride, in combination with a chiral amine and a chiral Lewis acid as cooperative catalysts, has been a significant advancement. nih.gov This approach allows for the kinetic resolution of racemic terminal epoxides with high enantioselectivity. nih.gov

A summary of representative fluoride-mediated ring-opening reactions is presented below:

Fluoride SourceCatalyst/ConditionsMajor ProductKey Feature
Deoxofluor/XtalFluor-EVarious solventsFluorinated derivatives/cyclized productsSubstrate and condition dependent nih.govcore.ac.uk
HF-PyridineFluoroalcoholClassic fluorinating agent core.ac.uk
Benzoyl FluorideChiral Amine/Chiral Lewis AcidEnantioenriched β-fluoroalcoholEnantioselective fluorination nih.gov

Catalytic Activation for Enhanced Ring-Opening Selectivity

Lewis acids are frequently used to activate the epoxide ring towards nucleophilic attack, enhancing both reaction rates and selectivity. nih.govnih.gov The coordination of the Lewis acid to the epoxide oxygen increases the electrophilicity of the carbon atoms. researchgate.net

For this compound, Lewis acid catalysis can be employed to control the regioselectivity of the ring-opening reaction. Strong Lewis acids can promote attack at the more substituted C2 position by stabilizing the developing positive charge.

In addition to traditional Lewis acids, organocatalysts have emerged as powerful tools for activating epoxides. nih.govacs.org For instance, certain chiral amines can act as Lewis bases, activating the nucleophile, or as Brønsted acids after protonation, activating the epoxide.

The combination of a Lewis acid and a nucleophilic catalyst can lead to cooperative catalysis, enabling highly selective transformations. nih.gov For example, a dual-catalyst system comprising a chiral Lewis acid and a chiral amine has been successfully used for the enantioselective ring-opening of epoxides with fluoride. nih.gov

Electrophilic Transformations and Rearrangements

While less common than nucleophilic ring-opening, this compound can undergo electrophilic transformations and rearrangements, typically under acidic conditions.

Protonation or coordination of a Lewis acid to the epoxide oxygen can induce ring-opening to form a carbocationic intermediate. libretexts.org This intermediate can then be trapped by a weak nucleophile or undergo rearrangement to a more stable species.

One notable transformation is the Lewis acid-catalyzed rearrangement of epoxides to carbonyl compounds. For example, treatment of an epoxide with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can lead to the formation of an aldehyde or a ketone. In the case of this compound, rearrangement would likely lead to 4,4,4-trifluorobutan-2-one.

Furthermore, palladium-catalyzed decarboxylative rearrangements of allyl 2,2,2-trifluoroethyl malonates, which can be derived from the corresponding epoxide, provide access to homoallylic esters. nih.gov

Cycloaddition Reactions Involving the Oxirane Moiety

In the context of academic research, cycloaddition reactions directly involving the oxirane ring of this compound are not extensively documented. While cycloadditions are a powerful tool for the synthesis of cyclic compounds, the saturated nature of the oxirane C-C bond and the stability of the C-O bonds within the ring make it an unlikely participant in common concerted cycloaddition pathways, such as [2+2] or [4+2] reactions, which typically require unsaturated components. khanacademy.orgacs.org The reactivity of the oxirane is overwhelmingly dominated by ring-opening reactions driven by the relief of ring strain. chemistrysteps.com

Derivatization to Chiral Fluorinated Synthons

The primary utility of this compound lies in its role as a precursor to various chiral fluorinated synthons through nucleophilic ring-opening reactions. The inherent strain of the three-membered ring makes the epoxide susceptible to attack by a wide range of nucleophiles, a reaction that proceeds with high regioselectivity and stereospecificity. chemistrysteps.comlibretexts.org

The regioselectivity of the ring-opening is influenced by the reaction conditions. Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom (C3). chemistrysteps.comlibretexts.orgyoutube.com Conversely, under acidic conditions, the reaction proceeds through a mechanism with SN1 character, where the nucleophile attacks the more substituted carbon atom (C2) that can better stabilize a partial positive charge. youtube.commasterorganicchemistry.com The electron-withdrawing nature of the trifluoroethyl group at C2 further influences the electrophilicity of the adjacent carbon atoms.

The derivatization of this compound provides access to key structural motifs, such as chiral trifluoromethyl-substituted alcohols and amines, which are of significant interest in medicinal chemistry and materials science. nih.gov

Ring-Opening with Nitrogen Nucleophiles:

The reaction of this compound with various nitrogen nucleophiles, such as amines, azides, and anilines, yields valuable chiral β-amino alcohols. These reactions are typically carried out under conditions that favor attack at the less hindered C3 position, resulting in the formation of 1-amino-4,4,4-trifluoro-2-hydroxybutane derivatives. The resulting chiral amino alcohols are versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and chiral ligands. rsc.orgresearchgate.net

Ring-Opening with Carbon Nucleophiles:

A variety of carbon-based nucleophiles, including Grignard reagents, organolithium compounds, and cyanides, can be employed to open the epoxide ring, leading to the formation of new carbon-carbon bonds. khanacademy.orgnih.gov This strategy allows for the introduction of diverse alkyl, aryl, and alkynyl groups, generating a broad spectrum of chiral fluorinated alcohols. For instance, the reaction with organocuprates often proceeds with high regioselectivity, favoring attack at the less substituted carbon.

Ring-Opening with Oxygen Nucleophiles:

Oxygen-containing nucleophiles, such as water, alcohols, and carboxylates, can also open the epoxide ring to afford chiral diols or ether alcohols. chemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis, for example, will lead to the formation of (S)-4,4,4-trifluorobutane-1,2-diol. The regioselectivity of alcoholysis can be controlled by the reaction conditions, providing either the C2 or C3 substitution product.

The following table summarizes the expected major products from the nucleophilic ring-opening of this compound under different conditions.

NucleophileReaction ConditionsMajor ProductProduct Class
Ammonia (NH₃)Basic/Neutral(S)-1-amino-4,4,4-trifluoro-2-butanolChiral Amino Alcohol
Sodium Azide (B81097) (NaN₃)Basic/Neutral(S)-1-azido-4,4,4-trifluoro-2-butanolChiral Azido Alcohol
Methylmagnesium Bromide (CH₃MgBr)Basic/Neutral (followed by acidic workup)(S)-5,5,5-trifluoropentane-2-olChiral Fluoro Alcohol
Sodium Cyanide (NaCN)Basic/Neutral(S)-3-hydroxy-5,5,5-trifluoropentanenitrileChiral Cyanohydrin
Methanol (CH₃OH)Acidic (e.g., H₂SO₄)(S)-2-methoxy-4,4,4-trifluoro-1-butanolChiral Fluoro Ether Alcohol
Water (H₂O)Acidic (e.g., H₂SO₄)(S)-4,4,4-trifluorobutane-1,2-diolChiral Fluoro Diol

This table represents predicted outcomes based on general principles of epoxide reactivity.

The versatility of these ring-opening reactions underscores the importance of this compound as a chiral building block for the stereoselective synthesis of a wide array of valuable fluorinated organic compounds.

Applications in Advanced Organic Synthesis and Methodology Development

As a Chiral Building Block for Complex Molecules

The high reactivity of the epoxide ring, driven by ring strain, coupled with the stereochemical information embedded in its (S)-configuration, makes this oxirane an ideal starting point for introducing the trifluoroethyl stereocenter into larger molecules with high fidelity.

The primary reaction pathway for (S)-2-(2,2,2-trifluoroethyl)oxirane is the nucleophilic ring-opening of the epoxide. This reaction is highly stereospecific and generally proceeds via an SN2 mechanism. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the regioselectivity of the attack.

Under neutral or basic conditions, nucleophiles preferentially attack the less sterically hindered carbon atom (C3), which is distal to the trifluoroethyl group. This attack occurs from the backside relative to the C-O bond, resulting in a predictable inversion of stereochemistry at that center. This process yields chiral, non-racemic (R)-1,1,1-trifluoro-3-substituted-propan-2-ols when using oxygen or carbon nucleophiles, and the corresponding (R)-1,1,1-trifluoro-3-substituted-propan-2-amines with nitrogen nucleophiles. beilstein-journals.org

The reaction with various nucleophiles, such as amines and thiols, has been shown to proceed with high regio- and stereoselectivity, almost exclusively yielding the 2-substituted-3-hydroxy products. beilstein-journals.org This predictable outcome is crucial for the synthesis of enantiomerically pure compounds.

Table 1: Regioselective Ring-Opening of this compound
Nucleophile (Nu-H)Product ClassExpected StereochemistryKey Features
R-OH (Alcohols)(R)-1,1,1-Trifluoro-3-(alkoxy)propan-2-ol(R) at C2SN2 attack at the less hindered C3 position.
R-NH₂ (Primary Amines)(R)-1,1,1-Trifluoro-3-(alkylamino)propan-2-ol(R) at C2Stereospecific formation of a key amino alcohol intermediate.
R₂NH (Secondary Amines)(R)-1,1,1-Trifluoro-3-(dialkylamino)propan-2-ol(R) at C2Provides access to tertiary amino alcohols.
R-SH (Thiols)(R)-1,1,1-Trifluoro-3-(alkylthio)propan-2-ol(R) at C2High regioselectivity for attack at C3.

The stereodefined amino alcohols generated from the ring-opening of this compound are valuable precursors for the synthesis of chiral fluorinated heterocycles.

Morpholines: A common and powerful strategy for the synthesis of morpholines involves the intramolecular cyclization of a β-amino alcohol. nih.gov The reaction of this compound with an amino alcohol, followed by an intramolecular Williamson ether synthesis or other cyclization methods, can produce chiral trifluoromethyl-substituted morpholines. This two-step sequence first establishes the stereocenter from the epoxide and then constructs the heterocyclic ring.

Aziridines: The conversion of epoxides to aziridines is a known transformation in organic synthesis. wikipedia.org This can be achieved through a two-step process involving the opening of the epoxide with an azide (B81097) nucleophile (e.g., sodium azide) to form a β-azido alcohol, followed by reduction of the azide and in-situ cyclization, often mediated by a phosphine (B1218219) reagent like triphenylphosphine. This route effectively converts the chiral epoxide into a corresponding chiral aziridine, preserving the stereochemical information derived from the starting material.

Chiral fluorinated building blocks are of immense interest in medicinal chemistry and materials science for the synthesis of novel analogues of natural products. nih.govyoutube.com The introduction of a trifluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound represents a potent synthon for installing a stereodefined CH(OH)CH₂(CF₃) or related fragment into a complex molecular target.

While this oxirane is an ideal candidate for such applications, specific examples of its incorporation into a completed total synthesis of a natural product or a complex analogue are not prevalent in broad literature surveys. However, its utility is well-established through the synthesis of the key chiral fragments described above, which are themselves designed for incorporation into larger, biologically active molecules. Its value lies in providing reliable, stereocontrolled access to the trifluoromethyl-containing chiral motif that is increasingly sought after in drug discovery programs.

Development of Novel Reaction Methodologies

Beyond its use as a building block, this compound and related fluorinated epoxides are instrumental in the exploration and development of new synthetic methods.

Flow chemistry, or continuous-flow synthesis, offers significant advantages in terms of safety, scalability, and precise control over reaction parameters, especially for highly exothermic reactions or those involving unstable intermediates. mit.edu While the reaction of epoxides is well-suited to flow chemistry conditions, the specific application of this compound within a continuous-flow process is an emerging area. General methods for fluorination and reactions of other reactive species have been successfully translated to flow systems, suggesting a strong potential for this chiral epoxide. durham.ac.ukresearchgate.netrsc.orgresearchgate.net The ability to rapidly screen reaction conditions and safely handle the ring-opening reactions would make flow chemistry a powerful tool for optimizing the synthesis of derivatives from this building block.

While SN2 reactions dominate the chemistry of this oxirane, its functionalization can also be achieved through less conventional pathways, leading to novel molecular structures.

Lewis Acid-Catalyzed Rearrangements: The interaction of the epoxide oxygen with a Lewis acid can activate the ring for opening, but it can also facilitate rearrangements. core.ac.ukhelsinki.fiyoutube.comcore.ac.ukmasterorganicchemistry.com Depending on the substrate and the Lewis acid used, this can lead to the formation of fluorinated aldehydes or ketones through hydride or carbon shifts. This pathway represents a significant departure from the typical nucleophilic addition and allows for the transformation of the epoxide into different functional groups, expanding its synthetic utility. The mechanism often involves the formation of a transient carbocation-like intermediate, with the regiochemical outcome dictated by the relative stability of the possible carbocations. core.ac.ukmasterorganicchemistry.com

Table 2: Comparison of Reactivity Pathways for 2-Substituted Oxiranes
ConditionMechanismKey IntermediateTypical Product
Basic/Neutral (e.g., NaNH₂, R-OH)SN2Pentacoordinate transition stateAttack at the less-substituted carbon (e.g., 1,2-amino alcohol)
Lewis Acidic (e.g., BF₃·OEt₂)SN1-like / RearrangementCarbocation-like speciesAttack at the more-substituted carbon or rearranged product (e.g., aldehyde)

Precursor to Specialty Fluorinated Scaffolds for Research Purposes

This compound is a highly valuable chiral building block for the synthesis of complex fluorinated molecules intended for research applications. Its utility stems from the presence of three key structural features: a stereochemically defined center, a reactive epoxide ring, and an electron-withdrawing trifluoroethyl group. This combination allows for the introduction of the trifluoroethyl moiety into a wide array of molecular architectures with a high degree of regio- and stereocontrol.

The primary pathway through which this oxirane serves as a precursor is the nucleophilic ring-opening of the strained three-membered ring. Governed by the principles of SN2 reactions, nucleophilic attack occurs preferentially at the less sterically hindered carbon atom of the epoxide. In the case of this compound, this directs nucleophiles to the terminal carbon (C3), leading to the formation of chiral 4-substituted-1,1,1-trifluorobutan-2-ol derivatives. The reaction proceeds with inversion of configuration at the site of attack, although in this specific case, the attacked carbon is not a stereocenter. The inherent chirality at C2 is preserved, making this oxirane an excellent tool for asymmetric synthesis.

The electron-withdrawing nature of the adjacent trifluoroethyl group significantly influences the reactivity of the epoxide, ensuring high regioselectivity in these ring-opening reactions. This predictable reactivity allows for the synthesis of a diverse range of specialty fluorinated scaffolds by varying the nature of the nucleophile. Researchers can employ a wide spectrum of oxygen, nitrogen, sulfur, and carbon-based nucleophiles to generate novel fluorinated alcohols, ethers, amines, sulfides, and compounds with extended carbon chains. These resulting molecules serve as unique scaffolds for further chemical modification in the development of new materials and biologically active compounds. nih.govorganic-chemistry.org

The table below illustrates the versatility of this compound by showing the expected products from its reaction with various classes of nucleophiles.

Table 1: Synthesis of Fluorinated Scaffolds from this compound

Nucleophile ClassRepresentative NucleophileResulting Scaffold StructureScaffold Class
Oxygen Methanol (CH₃OH) / NaOMeFluorinated β-alkoxy alcohol
Nitrogen Benzylamine (BnNH₂)Fluorinated β-amino alcohol
Sulfur Thiophenol (PhSH) / NaSPhFluorinated β-hydroxy sulfide
Carbon Phenylmagnesium bromide (PhMgBr)Fluorinated alcohol

This table presents illustrative examples of the types of scaffolds accessible through the nucleophilic ring-opening of this compound.

The resulting chiral fluorinated alcohols are themselves versatile intermediates. The secondary alcohol functionality can be further manipulated through oxidation, esterification, or etherification, providing access to an even broader range of complex fluorinated molecules. This strategic use of this compound enables the systematic exploration of the chemical space around a core trifluoroethyl-containing fragment, which is of significant interest in medicinal chemistry and materials science. nih.gov

Advanced Analytical Methodologies for Stereochemical and Structural Research of S 2 2,2,2 Trifluoroethyl Oxirane

Enantiomeric Excess and Absolute Configuration Determination

Establishing the enantiomeric excess (ee), a measure of the purity of a chiral substance, is a critical step in asymmetric synthesis. nih.govwikipedia.org For (S)-2-(2,2,2-trifluoroethyl)oxirane, this involves quantifying the amount of the (S)-enantiomer relative to its mirror image, the (R)-enantiomer. wikipedia.orgchemistrysteps.com Equally important is the unambiguous assignment of the absolute configuration, which defines the actual spatial arrangement of the substituents around the chiral center. libretexts.orglibretexts.org

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiopurity Assessment

Chiral chromatography is a cornerstone for separating and quantifying enantiomers. phenomenex.comgcms.cz Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.comgcms.cz

Chiral HPLC: In this technique, the enantiomeric mixture is passed through a column packed with a CSP. phenomenex.com The differential interaction between the enantiomers of 2-(2,2,2-trifluoroethyl)oxirane and the CSP results in their separation, allowing for the determination of the enantiomeric excess by comparing the peak areas of the two enantiomers. nih.govsigmaaldrich.com The choice of CSP and the mobile phase composition are critical for achieving optimal separation. phenomenex.comresearchgate.net

Chiral GC: Similar to HPLC, chiral GC utilizes a capillary column coated with a CSP. gcms.cz The volatile nature of many oxiranes makes GC a suitable method for their enantiomeric separation. The enantiomers of 2-(2,2,2-trifluoroethyl)oxirane are separated based on their differential interactions with the CSP, and the enantiomeric excess is determined from the resulting chromatogram. gcms.cz

Below is a table summarizing typical parameters for chiral chromatographic analysis:

ParameterChiral HPLCChiral GC
Stationary Phase Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Cyclodextrin derivatives
Mobile Phase/Carrier Gas Normal-phase (e.g., hexane/isopropanol) or Reversed-phase (e.g., acetonitrile/water)Inert gas (e.g., Helium, Nitrogen)
Detection UV, PolarimetricFlame Ionization Detector (FID), Mass Spectrometry (MS)
Key Measurement Retention time difference between enantiomersRetention time difference between enantiomers

Spectroscopic Methods for Absolute Configuration Determination

While chromatography excels at determining enantiomeric purity, spectroscopic methods are indispensable for assigning the absolute configuration of a chiral molecule. wikipedia.org

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com This technique is particularly powerful for determining the absolute configuration of molecules in solution. wikipedia.org The experimental VCD spectrum of this compound is compared with the computationally predicted spectrum for the (S)-configuration. A match between the experimental and calculated spectra provides a definitive assignment of the absolute configuration. researchgate.netjasco-global.com The VCD spectrum exhibits a unique pattern of positive and negative bands that are mirror images for the two enantiomers. bruker.comjasco-global.com

ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum, probing electronic transitions. encyclopedia.pubaps.org It measures the differential absorption of left and right circularly polarized light associated with these electronic transitions. encyclopedia.pub For this compound, the experimental ECD spectrum is compared to theoretical spectra calculated for the (S)- and (R)-enantiomers. nih.govrsc.org The agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous determination of its absolute configuration. nih.gov

A cutting-edge technique for determining absolute configuration is chiral tagging in rotational spectroscopy. acs.orgnih.gov In this method, the chiral analyte, this compound, is complexed with a chiral "tag" molecule of known absolute configuration. nih.govrsc.org This non-covalent interaction forms two diastereomeric complexes, (S)-analyte-(R)-tag and (S)-analyte-(S)-tag, which have different rotational spectra. acs.orgrsc.org By analyzing the rotational spectra of these diastereomers and comparing them with quantum chemical calculations, the absolute configuration of the analyte can be unequivocally determined. nih.govresearchgate.netnih.gov This method is highly sensitive and can be applied to complex mixtures. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. nih.govnih.gov While standard NMR spectra of enantiomers are identical, advanced techniques can be employed to differentiate them and provide stereochemical information. The presence of the trifluoromethyl group in this compound makes ¹⁹F NMR a particularly sensitive probe. rsc.org

To distinguish between enantiomers, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be used.

Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to a solution of the racemic oxirane can lead to the formation of transient diastereomeric solvates. These diastereomers will have slightly different chemical shifts in the NMR spectrum, allowing for the differentiation and quantification of the enantiomers.

Chiral Derivatizing Agents (CDAs): The racemic oxirane can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have distinct NMR spectra, which can be used to determine the enantiomeric excess of the original mixture.

Below is a table summarizing advanced NMR techniques for stereochemical analysis:

TechniquePrincipleInformation Obtained
Chiral Solvating Agents (CSAs) Formation of transient diastereomeric solvates with different NMR chemical shifts.Enantiomeric ratio.
Chiral Derivatizing Agents (CDAs) Covalent reaction to form stable diastereomers with distinct NMR spectra.Enantiomeric excess and potentially absolute configuration through correlation.
¹⁹F NMR Spectroscopy The trifluoromethyl group provides a sensitive NMR handle for monitoring stereochemical interactions.Enhanced spectral dispersion for differentiating enantiomers when using chiral auxiliaries.

Use of Chiral Shift Reagents and Anisotropic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of organic compounds. However, for chiral molecules, the NMR spectra of enantiomers are identical in an achiral solvent. To distinguish between enantiomers, chiral auxiliaries are employed. nih.gov

Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes that can reversibly bind to a substrate molecule. scbt.com This interaction forms transient diastereomeric complexes, which have different NMR spectra. scbt.com The paramagnetic nature of the lanthanide metal induces large changes in the chemical shifts of the protons in the substrate molecule, with the magnitude of the shift being dependent on the distance and angle between the proton and the lanthanide ion. nih.govgimitec.com This phenomenon helps to resolve overlapping signals in the NMR spectrum and allows for the differentiation of enantiomers. nih.gov

Commonly used chiral shift reagents are based on europium, such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃). mit.edu When a racemic mixture of 2-(2,2,2-trifluoroethyl)oxirane is analyzed in the presence of a chiral shift reagent like Eu(hfc)₃, the protons of the (S)- and (R)-enantiomers will exhibit separate signals, allowing for the determination of the enantiomeric excess (ee). mit.edu The oxygen atom of the oxirane ring acts as a Lewis base, coordinating with the europium ion of the CSR. nih.gov

The trifluoromethyl group in this compound introduces significant electronic and steric effects, which can influence its interaction with the chiral shift reagent. Furthermore, the anisotropic effect of the C-F bonds and the trifluoromethyl group itself can affect the chemical shifts of nearby protons. Magnetic anisotropy refers to the non-uniform magnetic field generated by electron clouds of certain functional groups, which can either shield or deshield adjacent nuclei, leading to upfield or downfield shifts in the NMR spectrum, respectively. marinelipids.casemanticscholar.org The anisotropic effect of the lanthanide ion in the CSR is the primary cause of the induced shifts. gimitec.com

Below is a hypothetical data table illustrating the effect of a chiral shift reagent on the ¹H NMR spectrum of a racemic mixture of 2-(2,2,2-trifluoroethyl)oxirane.

Interactive Table: Hypothetical ¹H NMR Chemical Shifts (ppm) of Racemic 2-(2,2,2-trifluoroethyl)oxirane with and without a Chiral Shift Reagent
ProtonChemical Shift (δ) without CSRChemical Shift (δ) of (R)-enantiomer with CSRChemical Shift (δ) of (S)-enantiomer with CSRInduced Shift (Δδ) for (R)-enantiomerInduced Shift (Δδ) for (S)-enantiomer
H-2 (methine)3.104.504.651.401.55
H-3a (methylene)2.853.954.051.101.20
H-3b (methylene)2.603.503.580.900.98
-CH₂-CF₃2.503.203.250.700.75

Note: This data is illustrative to demonstrate the principle of chiral shift reagents.

Two-Dimensional NMR Techniques for Complex Structure Assignment

While one-dimensional NMR provides essential information, complex molecules often exhibit overlapping multiplets that are difficult to interpret. Two-dimensional (2D) NMR spectroscopy offers a solution by spreading the NMR information across two frequency axes, revealing correlations between different nuclei. researchgate.net

For the structural assignment of this compound, several 2D NMR experiments are invaluable:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between the methine proton (H-2) and the two diastereotopic methylene (B1212753) protons of the oxirane ring (H-3a and H-3b). Cross-peaks would also be seen between the methylene protons of the trifluoroethyl group and the methine proton (H-2), confirming the connectivity of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This allows for the unambiguous assignment of the carbon signals based on the known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, irrespective of whether they are bonded. This is crucial for determining the relative stereochemistry of the molecule.

The following table summarizes the expected 2D NMR correlations for this compound.

Interactive Table: Expected 2D NMR Correlations for this compound
Proton SignalCOSY CorrelationsHSQC/HMQC Correlation (Carbon)HMBC Correlations (Carbons)
H-2 (methine)H-3a, H-3b, -CH₂-CF₃C-2C-3, -CH₂-CF₃, -CF₃
H-3a (methylene)H-2, H-3bC-3C-2
H-3b (methylene)H-2, H-3aC-3C-2
-CH₂-CF₃H-2-CH₂-CF₃C-2, -CF₃

Note: This table represents expected correlations based on the known structure.

X-ray Crystallography of Chiral Derivatives

While NMR techniques are powerful for structural elucidation in solution, X-ray crystallography provides the absolute structure of a molecule in the solid state. To determine the absolute configuration of a chiral molecule like this compound, it is often necessary to prepare a crystalline derivative. This is because the oxirane itself may be a liquid or may not form crystals of sufficient quality for X-ray diffraction analysis.

The strategy involves reacting the chiral epoxide with a reagent that introduces a heavy atom and facilitates crystallization. The resulting derivative, now containing a stereocenter with a known relationship to the original epoxide's stereocenter, is then subjected to single-crystal X-ray diffraction. The presence of a heavy atom allows for the use of anomalous dispersion to determine the absolute configuration of the molecule.

For instance, the oxirane ring can be opened by a nucleophile that is part of a larger, readily crystallizable molecule. The choice of the derivatizing agent is crucial and should lead to a stable, crystalline product. The crystal structure of a derivative of a trifluoromethyl-containing compound has been successfully used to determine its absolute stereochemistry. acs.org

The data obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsion angles, providing an unambiguous three-dimensional picture of the molecule. This information is the gold standard for confirming the stereochemistry determined by other methods.

Computational and Theoretical Chemistry Studies of S 2 2,2,2 Trifluoroethyl Oxirane

Quantum Chemical Calculations for Conformational Analysis

The conformational landscape of (S)-2-(2,2,2-trifluoroethyl)oxirane is primarily defined by the rotation around the C2-C3 single bond (connecting the oxirane ring and the trifluoroethyl group). Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in identifying the stable conformers and determining their relative energies.

Different levels of theory and basis sets can be employed for this analysis. Popular DFT functionals like B3LYP or ωB97X-D, combined with basis sets such as 6-31G* or larger, are commonly used for geometry optimization and frequency calculations. The resulting geometries can then be used for more accurate single-point energy calculations with larger basis sets. The relative free energies (ΔG) of the conformers, which determine their populations at a given temperature, are calculated from the electronic energies and thermal corrections (including zero-point vibrational energy).

While specific conformational analysis data for this compound is not prominent in the literature, studies on structurally similar fluorinated molecules demonstrate this approach. For example, computational studies on fluorinated 2-phenylethylamine have successfully used DFT to identify the most stable conformers and analyze their interactions. nih.gov

Table 1: Illustrative Conformational Analysis Data using DFT (Note: This table is illustrative of typical results from a DFT conformational analysis and is not based on published experimental data for this specific molecule.)

ConformerDihedral Angle (O-C2-C3-C4)Relative Electronic Energy (kcal/mol)Relative Free Energy (ΔG) (kcal/mol)Boltzmann Population (%) at 298.15 K
Anti-periplanar~180°0.000.0075.3
Gauche 1~60°0.850.9012.3
Gauche 2~-60°0.870.9212.4

Electronic Structure and Reactivity Predictions

The electronic structure of this compound is significantly influenced by the high electronegativity of the fluorine atoms. The trifluoromethyl (CF₃) group acts as a strong electron-withdrawing group via the inductive effect (-I effect). This effect polarizes the C-C and C-O bonds in the molecule.

Quantum chemical calculations can quantify this effect by computing various electronic properties:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. For this molecule, a negative potential (red/yellow) would be expected around the oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack. A positive potential (blue) would be found on the hydrogen atoms and, importantly, on the carbon atoms of the oxirane ring, highlighting their electrophilic character.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule. It would likely show a significant positive partial charge on the oxirane carbons (C1 and C2), enhanced by the electron-withdrawing CF₃ group. This increased electrophilicity makes the ring highly susceptible to nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. In epoxide ring-opening reactions under nucleophilic conditions, the LUMO is of primary interest. For this molecule, the LUMO is expected to be localized predominantly on the C1-O and C2-O antibonding orbitals of the epoxide ring. The strong pull from the trifluoroethyl group would likely lower the LUMO energy, making the molecule a better electron acceptor and thus more reactive towards nucleophiles compared to non-fluorinated analogues.

Studies on the nucleophilic opening of fluorinated epoxides confirm that the presence of electron-withdrawing groups activates the epoxide ring towards attack. nih.gov

Elucidation of Reaction Mechanisms and Transition States (e.g., Ring-Opening Pathways, Epoxidation)

Computational chemistry is a cornerstone for elucidating reaction mechanisms, allowing for the characterization of transition states (TS) that cannot be isolated experimentally.

Ring-Opening Pathways: The most common reaction for epoxides is the ring-opening reaction, which can proceed via acid- or base-catalyzed mechanisms. For this compound, nucleophilic ring-opening is particularly relevant due to the electronic effects described above. The reaction proceeds via an Sₙ2-type mechanism. acs.org

Computational studies would involve:

Locating Reactants and Products: The geometries of the epoxide and a chosen nucleophile (e.g., OH⁻, N₃⁻) are optimized, as are the potential ring-opened products.

Finding the Transition State (TS): A TS search algorithm is used to locate the highest energy point along the reaction coordinate. For the Sₙ2 attack, the TS would feature a partially formed bond between the nucleophile and one of the ring carbons, and a partially broken C-O bond.

Calculating Activation Energy: The energy difference between the TS and the reactants gives the activation barrier (Eₐ), which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation confirms that the located TS correctly connects the reactants and the desired products.

Due to the electron-withdrawing trifluoroethyl group at C2, nucleophilic attack is expected to occur preferentially at the C1 carbon (the less substituted carbon), which is a typical regioselectivity for Sₙ2 reactions of epoxides under basic or neutral conditions. Computational studies can confirm this regioselectivity by comparing the activation energies for attack at C1 versus C2.

Epoxidation Mechanisms: While this molecule is the product of an epoxidation, computational methods are also used to study its formation. For example, the epoxidation of 4,4,4-trifluoro-1-butene (B72357) with an oxidizing agent like m-CPBA or H₂O₂ could be modeled. Density functional theory can be employed to explore the influence of halogen substituents on the epoxidation process, revealing how they affect the electronic and structural properties of key intermediates and transition states. rsc.org

Spectroscopic Property Simulations and Validation

Computational methods can predict various spectroscopic properties, which serves two main purposes: aiding in the structural elucidation of newly synthesized compounds and validating the accuracy of the computational model itself.

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts are often scaled or referenced against a standard (like TMS) to improve agreement with experimental data. For a chiral molecule like this, simulating the NMR spectra of different conformers and averaging them based on their Boltzmann population is essential for accurate predictions.

Vibrational Spectroscopy (IR and Raman): After a geometry optimization, a frequency calculation yields the vibrational modes. These can be visualized to assign experimental IR and Raman peaks to specific bond stretches, bends, or torsions. The characteristic C-F and C-O-C stretching frequencies would be of particular interest. Experimental and computational studies on related fluorinated molecules have shown that scaled harmonic vibrational frequencies calculated with DFT can accurately match experimental Raman spectra, confirming three-dimensional structures. nih.gov

Table 2: Illustrative Simulated vs. Experimental Spectroscopic Data (Note: This table is illustrative. Experimental values are typical ranges and simulated values represent the output of a computational analysis.)

PropertySimulated Value (Example)Typical Experimental RangeComment
19F NMR Chemical Shift (ppm)-75.5-70 to -80Referenced to CFCl₃. Highly sensitive to the electronic environment.
1H NMR (Oxirane CH, ppm)3.22.8 to 3.5Deshielded by the adjacent oxygen and trifluoroethyl group.
IR Stretch: C-O-C (cm-1)1260~1250Asymmetric stretch of the epoxide ring.
IR Stretch: C-F (cm-1)11501100-1200Strong, characteristic absorption for the CF₃ group.

Molecular Dynamics and Intermolecular Interaction Studies

Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into their dynamics, solvation, and intermolecular interactions. helsinki.fi For this compound, MD simulations could be used to understand its properties in a condensed phase (e.g., as a pure liquid or in solution).

A force field, which is a set of parameters describing the potential energy of the system, is required for MD simulations. While standard force fields exist, they may need to be re-parameterized for unique molecules like this one to accurately capture the effects of the fluorine atoms.

Key insights from MD simulations would include:

Solvation Structure: Simulations in a solvent like water or an organic solvent would reveal the structure of the solvation shell around the molecule. The trifluoroethyl group is known to have unique solvation properties. Studies on 2,2,2-trifluoroethanol (B45653) (TFE) show that the fluorinated part of the molecule interacts weakly with nonpolar residues but can form weak hydrogen bonds (O-H···F-C). researchgate.net

Intermolecular Interactions: In a pure liquid, MD can reveal how molecules pack and interact. The primary interactions would be dipole-dipole forces due to the polar C-O and C-F bonds. The trifluoromethyl groups might lead to "fluorous interactions," a tendency for fluorinated segments to self-associate.

Transport Properties: Properties like diffusion coefficients and viscosity can be calculated from the simulation trajectories.

MD simulations of related fluorinated ethers and alcohols have shown that the presence of fluorine significantly alters hydrogen-bonding networks and can lead to the formation of molecular clusters in the liquid phase. researchgate.netnih.gov These simulations highlight the importance of both hydrogen bonding and weaker fluorous interactions in defining the bulk properties of such liquids.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-(2,2,2-trifluoroethyl)oxirane, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via epoxidation of a trifluoroethyl-substituted alkene using peracids like m-CPBA in dichloromethane at low temperatures (-20°C to 0°C) to enhance selectivity . Key parameters include:

  • Solvent choice : Polar aprotic solvents minimize side reactions.
  • Temperature control : Low temperatures reduce racemization.
  • Catalyst screening : Chiral catalysts (e.g., Jacobsen’s Mn-salen) can improve enantioselectivity, though literature specific to this compound is limited.
    • Validation : Monitor reaction progress via GC-MS or chiral HPLC to assess purity (>98% ee achievable under optimized conditions) .

Q. What physicochemical properties of this compound are critical for its reactivity in fluorinated drug synthesis?

  • Key Properties :

  • LogP : ~0.97 (predicted), indicating moderate hydrophobicity suitable for membrane penetration .
  • Boiling point : 38–40°C (analogous to 2-(trifluoromethyl)oxirane), necessitating low-temperature storage .
  • Electrophilicity : The electron-withdrawing trifluoroethyl group enhances oxirane ring strain, increasing reactivity toward nucleophiles (e.g., amines, thiols) .
    • Experimental Considerations : Stability tests under varying pH (e.g., 5.5–7.4) using NMR or FTIR to track decomposition .

Advanced Research Questions

Q. How does the (S)-stereochemistry influence asymmetric catalysis or chiral recognition in enzyme inhibition studies?

  • Mechanistic Insight : The (S)-configuration directs spatial orientation during interactions with chiral centers in enzymes (e.g., cytochrome P450). For example:

  • Docking studies : Molecular dynamics simulations reveal stronger binding to hydrophobic pockets when the trifluoroethyl group occupies specific subsites .
  • Stereoelectronic effects : Fluorine’s electronegativity alters electron density in adjacent bonds, modulating transition-state stabilization .
    • Experimental Design : Compare (S)- and (R)-enantiomers in kinetic assays (e.g., IC50 determination) using fluorogenic substrates .

Q. What analytical strategies resolve contradictory data on regioselectivity in ring-opening reactions of this compound?

  • Case Study : Conflicting reports on nucleophilic attack at C1 vs. C2 positions.

  • Approach :

Isotopic labeling : Use 18^{18}O-labeled oxirane to track bond cleavage via mass spectrometry.

Kinetic profiling : Vary nucleophile strength (e.g., amines vs. thiols) and quantify products using 19^{19}F NMR .

  • Resolution : Steric hindrance from the trifluoroethyl group favors C2 attack in bulky nucleophiles (e.g., tert-butylamine) .

Q. How can computational models predict metabolic pathways of this compound derivatives in vivo?

  • Methodology :

  • DFT calculations : Map potential epoxide hydrolase-mediated hydrolysis pathways, focusing on activation energies.
  • ADMET prediction : Use tools like SwissADME to assess bioavailability and toxicity risks linked to fluorinated metabolites .
    • Validation : Correlate in silico results with in vitro hepatocyte assays measuring glutathione conjugation rates .

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